methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Overview
Description
Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 4-chlorophenylmethyl intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.
Construction of the dihydropyridine ring: This step often uses a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Amidation: The intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific biological context and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
- Methyl 4-{1-[(4-bromophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
- Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
Uniqueness
Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 4-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)15-4-9-18(10-5-15)23-20(26)16-6-11-19(25)24(13-16)12-14-2-7-17(22)8-3-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJQCUQLZUULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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